N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide
Description
This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6 and a methylthio group at position 3 of the benzamide moiety. The pyridin-3-ylmethyl group introduces additional nitrogen-based polarity.
Properties
IUPAC Name |
3-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-29-17-7-3-6-16(11-17)21(26)25(14-15-5-4-10-23-13-15)22-24-19-9-8-18(31(2,27)28)12-20(19)30-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLMUZGLJAJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide is a derivative of benzothiazole, a class known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride, followed by further modifications to introduce the methylsulfonyl and methylthio groups. The structural confirmation is achieved through various spectroscopic methods including NMR and mass spectrometry.
Biological Activity
Benzothiazole derivatives have been extensively studied for their antitumor , anti-inflammatory , and antimicrobial properties. The specific compound exhibits several noteworthy biological activities:
-
Antitumor Activity :
- Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). For instance, compounds similar to this compound demonstrated significant cytotoxic effects at micromolar concentrations .
- Anti-inflammatory Effects :
- Mechanism of Action :
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives:
- A study synthesized 25 novel benzothiazole compounds, among which some exhibited potent anti-tumor activity comparable to established chemotherapeutics. The lead compound demonstrated a significant reduction in cell viability across multiple cancer cell lines .
- Another investigation focused on the structure-activity relationships (SAR) of benzothiazole derivatives, revealing that modifications at specific positions on the benzothiazole ring could enhance biological activity, particularly against cancer cells .
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Apoptosis induction |
| Compound 4i | HOP-92 | 2.0 | Cell cycle arrest |
| Lead Compound | A549 | 1.0 | Cytokine inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
6-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine ()
- Structural Differences : Lacks the benzamide and methylthio groups.
N-(3-Benzo[d]thiazol-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) ()
Benzamide-Based Analogues
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives (3l–3p) ()
- Structural Differences : Methyl groups on phenyl rings vs. methylsulfonyl/methylthio in the target compound.
- Implications : Methyl groups increase hydrophobicity, whereas methylsulfonyl and methylthio groups may enhance electronic effects (e.g., electron-withdrawing and donating properties) .
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) ()
Substituent Effects on Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
